molecular formula C9H7BrN2O B11871427 3-Bromo-6-methoxy-1,8-naphthyridine

3-Bromo-6-methoxy-1,8-naphthyridine

Cat. No.: B11871427
M. Wt: 239.07 g/mol
InChI Key: GFWJOCIJPUHHDS-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-1,8-naphthyridine typically involves the bromination of 6-methoxy-1,8-naphthyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-amino-6-methoxy-1,8-naphthyridine, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

3-Bromo-6-methoxy-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.

    Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.

    Chemical Biology: It serves as a ligand in the design of molecular sensors and self-assembly host-guest systems.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-8-methoxy-1,5-naphthyridine
  • 6-Bromo-1,8-naphthyridine
  • 3-Methoxy-1,8-naphthyridine

Uniqueness

3-Bromo-6-methoxy-1,8-naphthyridine is unique due to the specific positioning of the bromine and methoxy groups on the naphthyridine core. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 6-position can enhance its electron-donating properties, while the bromine at the 3-position can facilitate substitution reactions.

Biological Activity

3-Bromo-6-methoxy-1,8-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves bromination of 6-methoxy-1,8-naphthyridine using N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride. The reaction conditions are generally mild, allowing for high yields of the desired product.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death. Studies indicate that derivatives with bromine substitutions enhance antibacterial potency against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Compounds based on the naphthyridine scaffold have demonstrated cytotoxic effects against various cancer cell lines. Notably, certain derivatives exhibit IC50 values lower than established anticancer agents, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The positioning of substituents on the naphthyridine core significantly influences the compound's biological activity. For instance:

CompoundSubstituent PositionActivity TypeIC50 (µM)
This compound3 & 6Antibacterial1.7 - 13.2
Other Brominated DerivativesVariousAnticancer<5

The presence of the methoxy group at position 6 enhances electron donation, improving binding affinity to biological targets, while bromine at position 3 facilitates nucleophilic substitution reactions .

Antimicrobial Activity

A study reported that brominated naphthyridine derivatives exhibited moderate to high inhibitory effects against DNA gyrase, with IC50 values ranging from 1.7 to 13.2 µg/mL. The most potent compounds were those with specific bromine substitutions .

Anticancer Research

In vitro studies on a series of naphthyridine derivatives revealed that certain compounds displayed superior activity against human breast cancer cells compared to standard treatments like staurosporin. For example, compounds with IC50 values as low as 1.47 µM were identified as promising candidates for further development .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

3-bromo-6-methoxy-1,8-naphthyridine

InChI

InChI=1S/C9H7BrN2O/c1-13-8-3-6-2-7(10)4-11-9(6)12-5-8/h2-5H,1H3

InChI Key

GFWJOCIJPUHHDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C(=C1)C=C(C=N2)Br

Origin of Product

United States

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